molecular formula C23H23NO3S B4586006 1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE

1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE

Cat. No.: B4586006
M. Wt: 393.5 g/mol
InChI Key: HMSLSNULFGOVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE is a complex organic compound that features a quinoline and naphthylsulfonyl moiety

Scientific Research Applications

1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its structural complexity.

    Industry: Used in the development of materials with unique properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the naphthylsulfonyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Mechanism of Action

The mechanism of action of 1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE involves its interaction with specific molecular targets. The quinoline moiety can interact with enzymes or receptors, while the naphthylsulfonyl group can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE shares structural similarities with other quinoline and naphthylsulfonyl derivatives.
  • Compounds like this compound are often compared to other heterocyclic compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of the quinoline and naphthylsulfonyl moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-naphthalen-2-ylsulfonylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3S/c1-17-8-11-22-20(15-17)7-4-13-24(22)23(25)12-14-28(26,27)21-10-9-18-5-2-3-6-19(18)16-21/h2-3,5-6,8-11,15-16H,4,7,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSLSNULFGOVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE
Reactant of Route 2
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1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE
Reactant of Route 3
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1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE
Reactant of Route 4
1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE
Reactant of Route 5
1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE
Reactant of Route 6
1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE

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